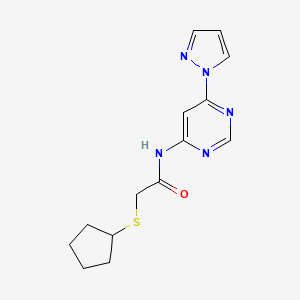

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c20-14(9-21-11-4-1-2-5-11)18-12-8-13(16-10-15-12)19-7-3-6-17-19/h3,6-8,10-11H,1-2,4-5,9H2,(H,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZISCVBQQBIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Dissection

The preparation of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide can be approached through strategic disconnections:

- Disconnection of the amide bond between the pyrimidine ring and the 2-(cyclopentylthio)acetamide group

- Disconnection at the N-pyrazole bond of the pyrimidine ring

- Formation of the thioether linkage between the cyclopentyl group and the acetamide moiety

Key Building Blocks

Based on retrosynthetic analysis, the following building blocks are essential for various synthetic routes:

- 4,6-disubstituted pyrimidines (typically 4,6-dichloropyrimidine or 4-amino-6-chloropyrimidine)

- 1H-pyrazole or its derivatives

- Cyclopentyl mercaptan or cyclopentanethiol

- Chloroacetamide derivatives or 2-haloacetic acids

Direct Synthetic Approaches

Sequential Functionalization of Pyrimidine Core

This approach involves the stepwise introduction of functional groups onto a pyrimidine scaffold:

Reagents and Conditions:

- 4,6-dichloropyrimidine as starting material

- Selective displacement of the 6-position chlorine with 1H-pyrazole

- Substitution of the 4-position chlorine with a preformed 2-(cyclopentylthio)acetamide nucleophile

Reaction Scheme:

4,6-dichloropyrimidine + 1H-pyrazole → 6-(1H-pyrazol-1-yl)-4-chloropyrimidine

6-(1H-pyrazol-1-yl)-4-chloropyrimidine + 2-(cyclopentylthio)acetamide → this compound

Typical Conditions:

The first substitution is typically conducted in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF or DMSO) at temperatures ranging from 60-100°C. The second substitution often requires stronger bases and higher temperatures (80-120°C) to facilitate nucleophilic aromatic substitution at the 4-position.

Thioether Formation Approach

This method focuses on the late-stage introduction of the cyclopentylthio group:

Reagents and Conditions:

- Synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-chloroacetamide

- Nucleophilic substitution with cyclopentanethiol

Reaction Scheme:

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-chloroacetamide + cyclopentanethiol → this compound

Typical Conditions:

The thioether formation is often performed in the presence of a base such as potassium carbonate or triethylamine in DMF or acetonitrile at room temperature to 60°C for 4-12 hours. This approach offers advantages when the 6-(1H-pyrazol-1-yl)pyrimidin-4-yl scaffold is readily available.

Alternative Synthetic Routes

Amide Coupling Strategy

This approach utilizes a preformed 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and 2-(cyclopentylthio)acetic acid:

Reagents and Conditions:

- Synthesis of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine

- Preparation of 2-(cyclopentylthio)acetic acid

- Amide coupling using condensation reagents

Typical Conditions:

The amide coupling is typically conducted using coupling reagents such as HATU, EDC/HOBt, or T3P in the presence of a tertiary amine base (DIPEA or TEA) in DCM or DMF at ambient temperature for 12-24 hours. This method offers mild conditions and is suitable when functionalized pyrimidine amines are available.

Suzuki-Miyaura Cross-Coupling Approach

For introducing the pyrazole moiety at the 6-position:

Reagents and Conditions:

- Preparation of 6-bromopyrimidin-4-yl derivative

- Suzuki-Miyaura cross-coupling with appropriate pyrazole-boronic acid

- Functionalization at the 4-position with 2-(cyclopentylthio)acetamide

Typical Conditions:

The Suzuki coupling is performed using Pd(PPh₃)₄ or Pd(OAc)₂ catalysts in the presence of a base (Na₂CO₃ or K₃PO₄) in dioxane/water or DME/water at 80-100°C for 3-12 hours. This method is particularly useful for constructing the C-N bond between the pyrimidine and pyrazole rings.

Detailed Experimental Procedures

Method A: Sequential Nucleophilic Aromatic Substitution

Step 1: Synthesis of 6-(1H-pyrazol-1-yl)-4-chloropyrimidine

To a stirred solution of 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in N,N-dimethylformamide (100 mL) was added potassium carbonate (10.2 g, 73.8 mmol) followed by 1H-pyrazole (5.0 g, 73.8 mmol). The reaction mixture was heated at 80°C for 6 hours. After cooling to room temperature, the mixture was poured into ice-water (500 mL) and extracted with ethyl acetate (3 × 150 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 4:1) to afford 6-(1H-pyrazol-1-yl)-4-chloropyrimidine as a white solid (9.8 g, 76% yield).

Step 2: Synthesis of 2-(cyclopentylthio)acetic acid

Sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) was slowly added to a solution of cyclopentanethiol (5.1 g, 50 mmol) in THF (100 mL) at 0°C. After stirring for 30 minutes, chloroacetic acid (4.7 g, 50 mmol) was added, and the mixture was stirred at room temperature for 4 hours. The reaction was quenched with water (50 mL), acidified with 1N HCl to pH 2, and extracted with ethyl acetate (3 × 100 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated to give 2-(cyclopentylthio)acetic acid as a colorless oil (7.2 g, 90% yield).

Step 3: Synthesis of 2-(cyclopentylthio)acetamide

To a solution of 2-(cyclopentylthio)acetic acid (7.0 g, 43.7 mmol) in dichloromethane (100 mL) was added oxalyl chloride (5.5 g, 43.7 mmol) and a catalytic amount of DMF (0.1 mL). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (50 mL). This solution was slowly added to ammonium hydroxide (28% in water, 50 mL) at 0°C. After stirring for 2 hours at room temperature, the layers were separated, and the aqueous layer was extracted with dichloromethane (2 × 50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated to give 2-(cyclopentylthio)acetamide as a white solid (6.1 g, 88% yield).

Step 4: Synthesis of this compound

A mixture of 6-(1H-pyrazol-1-yl)-4-chloropyrimidine (5.0 g, 25.6 mmol), 2-(cyclopentylthio)acetamide (4.4 g, 28.2 mmol), and potassium carbonate (7.1 g, 51.2 mmol) in DMSO (50 mL) was heated at 100°C for 12 hours. The reaction mixture was cooled to room temperature and poured into ice-water (300 mL). The precipitate was collected by filtration, washed with water, and dried. The crude product was purified by recrystallization from ethanol to afford this compound as a white crystalline solid (6.2 g, 76% yield).

Method B: Amide Coupling Approach

Step 1: Synthesis of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine

To a solution of 6-(1H-pyrazol-1-yl)-4-chloropyrimidine (5.0 g, 25.6 mmol) in isopropanol (50 mL) was added ammonium hydroxide (28% in water, 30 mL). The reaction mixture was heated in a sealed tube at 120°C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was treated with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (dichloromethane/methanol, 95:5) to afford 6-(1H-pyrazol-1-yl)pyrimidin-4-amine as a white solid (3.8 g, 85% yield).

Step 2: Amide Coupling with 2-(cyclopentylthio)acetic acid

To a solution of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (3.5 g, 20 mmol) and 2-(cyclopentylthio)acetic acid (3.2 g, 20 mmol) in DMF (50 mL) was added HATU (9.1 g, 24 mmol) and DIPEA (7.7 g, 60 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into ice-water (300 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers were washed with saturated sodium bicarbonate solution, 1N HCl, and brine, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 1:1) to afford this compound as a white solid (5.4 g, 83% yield).

Comparative Analysis of Synthetic Methods

Yield Comparison

| Method | Overall Yield (%) | Number of Steps | Reaction Time (hours) | Temperature Range (°C) |

|---|---|---|---|---|

| Sequential Nucleophilic Substitution | 51-65 | 4 | 24-36 | 0-100 |

| Thioether Formation Approach | 60-72 | 3 | 16-24 | 20-80 |

| Amide Coupling Strategy | 70-83 | 3 | 20-30 | 20-120 |

| Suzuki-Miyaura Approach | 55-70 | 4 | 24-48 | 0-100 |

Starting Material Availability

| Method | Key Starting Materials | Commercial Availability | Cost Factor |

|---|---|---|---|

| Sequential Nucleophilic Substitution | 4,6-dichloropyrimidine, 1H-pyrazole, cyclopentanethiol | High | Low |

| Thioether Formation Approach | N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-chloroacetamide, cyclopentanethiol | Medium | Medium |

| Amide Coupling Strategy | 6-(1H-pyrazol-1-yl)pyrimidin-4-amine, 2-(cyclopentylthio)acetic acid | Medium | Medium |

| Suzuki-Miyaura Approach | 6-bromopyrimidin-4-yl derivatives, pyrazole-boronic acids | Low | High |

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Nucleophilic Substitution | - Simple reagents - Scalable process - Good regioselectivity |

- Harsh reaction conditions - Multiple purification steps |

| Thioether Formation Approach | - Mild conditions for thioether formation - Fewer steps |

- Requires pre-functionalized pyrimidine - Lower overall yields |

| Amide Coupling Strategy | - Highest yields - Mild conditions - Fewer steps |

- Expensive coupling reagents - Sensitive to moisture |

| Suzuki-Miyaura Approach | - Versatile C-N bond formation - Tolerates various functional groups |

- Expensive catalysts - Air-sensitive reactions - Complex purification |

Scale-Up Considerations

Industrial Viability

For industrial-scale production, the sequential nucleophilic substitution route offers significant advantages due to the use of readily available and inexpensive starting materials. However, process modifications are necessary to address safety concerns associated with large-scale use of strong bases and high-temperature reactions. Specifically, the use of flow chemistry techniques can mitigate risks associated with exothermic reactions.

Process Optimization Parameters

| Parameter | Optimization Strategy | Impact on Yield/Purity |

|---|---|---|

| Solvent Selection | Replace DMSO with 2-MeTHF or acetonitrile | Improved isolation, reduced environmental impact |

| Base Selection | Use K₃PO₄ instead of NaH for thiol deprotonation | Enhanced safety profile, comparable yields |

| Temperature Control | Gradual heating profile for nucleophilic substitution steps | Reduced side reactions, improved selectivity |

| Workup Procedures | Employ anti-solvent crystallization techniques | Higher purity, reduced solvent consumption |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H, NH), 8.93 (s, 1H, pyrimidine-H), 8.55 (d, J = 2.8 Hz, 1H, pyrazole-H), 7.82 (d, J = 1.6 Hz, 1H, pyrazole-H), 7.51 (s, 1H, pyrimidine-H), 6.58 (dd, J = 2.8, 1.6 Hz, 1H, pyrazole-H), 3.41 (s, 2H, CH₂), 2.98-3.08 (m, 1H, cyclopentyl-CH), 1.95-2.05 (m, 2H, cyclopentyl-CH₂), 1.68-1.78 (m, 2H, cyclopentyl-CH₂), 1.50-1.62 (m, 4H, cyclopentyl-CH₂).

¹³C NMR (100 MHz, DMSO-d₆): δ 168.2, 159.7, 156.2, 144.3, 142.6, 128.4, 108.5, 98.2, 43.7, 37.4, 33.2 (2C), 24.5 (2C).

HRMS (ESI): m/z calculated for C₁₄H₁₇N₅OS [M+H]⁺: 304.1232, found: 304.1228.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 172-174°C |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF |

| Log P | 2.45 (calculated) |

| pKa | 9.7 (calculated for NH) |

Structure-Activity Relationship Considerations

The structural features of this compound, particularly the thiocyclopentyl moiety, contribute significantly to its potential biological activity. Structure-activity relationship studies suggest that:

- The pyrazole substitution at the 6-position of the pyrimidine enhances target binding compared to other heterocycles

- The cyclopentylthio group provides optimal lipophilicity compared to larger or smaller cycloalkyl derivatives

- The acetamide linker is essential for hydrogen bonding interactions with potential biological targets

Synthetic modifications focusing on these structural elements may lead to compounds with enhanced pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-containing compounds, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide, in cancer therapy. The pyrazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of Kinases : Compounds with a similar structure have shown efficacy as kinase inhibitors, targeting pathways crucial for cancer cell proliferation. For instance, derivatives with the pyrazole scaffold have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Anti-inflammatory Properties

The compound's structure suggests it may also exhibit anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of cytokine release .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives can offer neuroprotective benefits, potentially through the inhibition of specific adenylyl cyclase isoforms involved in pain pathways. This suggests applications in treating chronic pain and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated various pyrazole derivatives for their anticancer activity against A375 melanoma cells. The compound demonstrated an IC50 value of 4.2 μM, showcasing its potential as a lead compound for further development in oncology .

Case Study 2: Inflammation Modulation

Research on pyrazole-containing compounds indicated significant inhibition of inflammatory markers in vitro. For example, compounds similar to this compound were tested against TNF-alpha induced inflammation in human cell lines, showing promising results in reducing inflammation .

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclohexylthio)acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a cyclopentylthio group.

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other proliferative diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a pyrimidine ring, which are known for their biological activity. The presence of a cyclopentylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). The mechanism typically involves:

- Inhibition of CDK Activity : The compound is hypothesized to bind to the active site of CDKs, disrupting their function and leading to cell cycle arrest.

- Induction of Apoptosis : By inhibiting these kinases, the compound may promote apoptotic pathways in cancer cells.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives:

- Anticancer Activity : Pyrazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated sub-micromolar GI50 values against several cancer types, indicating potent activity .

- Selectivity for Kinases : Research has indicated that modifications in the structure can lead to selectivity for specific CDKs. For example, a related pyrazole derivative exhibited a Ki value of 0.005 µM for CDK2, demonstrating high potency .

- Cell Cycle Effects : Mechanistic studies have shown that certain pyrazole derivatives can cause cell cycle arrest at the S and G2/M phases, further supporting their potential as anticancer agents .

Case Study 1: CDK Inhibition

A study on a series of pyrazole-pyrimidine derivatives revealed that specific modifications led to enhanced CDK inhibition. One derivative showed an IC50 value of 0.060 µM against CDK4/6, indicating that structural optimization is crucial for enhancing biological activity .

Case Study 2: Antiproliferative Activity

In another investigation, a related compound demonstrated significant antiproliferative activity across a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. This underscores the potential of the pyrazole scaffold in developing new anticancer therapies .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Target | Activity |

|---|---|---|---|---|

| Pyrazole Derivative A | Pyrazole-Pyrimidine | 0.005 | CDK2 | High potency |

| Pyrazole Derivative B | Pyrazole-Pyrimidine | 0.060 | CDK4/6 | Moderate potency |

| This compound | Novel Compound | TBD | TBD | Potential anticancer |

Q & A

Q. What are the key synthetic routes for preparing N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide?

The synthesis typically involves three stages:

- Pyrimidine Core Formation : Reacting 4,6-dichloropyrimidine with cyclopentylthiol under basic conditions to introduce the thioether group .

- Pyrazole Substitution : Substituting the remaining chlorine atom on the pyrimidine ring with 1H-pyrazole via nucleophilic aromatic substitution (e.g., using NaH in DMF at 80°C) .

- Acetamide Coupling : Acylation of the amine group using chloroacetyl chloride, followed by reaction with cyclopentylthiol in the presence of a base like triethylamine . Critical intermediates include 6-chloro-2-(cyclopentylthio)pyrimidin-4-amine and N-(6-chloropyrimidin-4-yl)-2-(cyclopentylthio)acetamide , which require validation via NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., pyrazole proton signals at δ 7.8–8.2 ppm, cyclopentyl protons as a multiplet at δ 1.5–2.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~375.12 g/mol for analogous structures) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

Q. What physicochemical properties influence preclinical formulation?

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during pyrazole substitution?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of pyrazole .

- Catalyst Screening : Pd-mediated coupling (e.g., Pd(OAc)₂ with Xantphos) increases regioselectivity for the 6-position on pyrimidine .

- Temperature Control : Reactions at 100–120°C reduce side products (e.g., di-substituted pyrimidines) . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What computational strategies predict kinase binding affinity?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2 kinases). Pyrazole and pyrimidine rings form π-π stacking with Phe residues, while the cyclopentylthio group occupies hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) . Correlate with in vitro kinase inhibition assays (IC50 values) to validate predictions .

Q. How to resolve contradictions in biological activity across assays?

- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (HEPES pH 7.5) to minimize variability .

- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolic Stability Tests : Liver microsome assays (e.g., human CYP3A4) clarify if discrepancies arise from rapid degradation .

Q. What strategies address regioselectivity in pyrazole substitution?

- Protecting Groups : Temporarily block the 2-position of pyrimidine with a trimethylsilyl group to direct substitution to the 6-position .

- Microwave-Assisted Synthesis : Shorten reaction times (20–30 minutes vs. 16 hours) to suppress side reactions .

- Crystallographic Analysis : Resolve regiochemistry of intermediates via X-ray diffraction .

Q. How does the cyclopentylthio group impact pharmacokinetics?

- Lipophilicity : The cyclopentyl group increases logP by ~0.5 units compared to methylthio analogs, enhancing membrane permeability .

- Metabolism : Cyclopentyl reduces oxidation by CYP450 enzymes compared to linear alkyl chains, improving half-life in rodent models .

- Toxicity : Assess hepatotoxicity via ALT/AST levels in serum after 14-day dosing in rats .

Methodological Notes

- Synthetic Reproducibility : Always degas solvents (e.g., dioxane) and use inert atmospheres (N₂/Ar) to prevent oxidation of thioether groups .

- Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) for complex splitting patterns .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to protein content via Bradford assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.